molecular formula C13H16Cl2N2O2S2 B2898313 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-37-5

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2898313
CAS No.: 868218-37-5
M. Wt: 367.3
InChI Key: UKFWLSWUPJXVEY-UHFFFAOYSA-N
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Description

The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole (CAS: 868218-38-6) is a substituted imidazole derivative featuring:

  • A 4,5-dihydroimidazole core (a partially saturated five-membered ring with two nitrogen atoms).
  • A 3,4-dichlorobenzylthio group at position 2, contributing halogenated aromatic interactions and sulfur-based reactivity.

Its molecular formula is C₁₃H₁₄Cl₂N₂O₂S₂, with a molar mass of 373.3 g/mol (calculated based on substituents).

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2S2/c1-2-7-21(18,19)17-6-5-16-13(17)20-9-10-3-4-11(14)12(15)8-10/h3-4,8H,2,5-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFWLSWUPJXVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with a thiol compound under basic conditions to form the corresponding thioether. This intermediate is then subjected to sulfonylation and cyclization reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • The target compound’s 3,4-dichlorophenyl and sulfonyl groups distinguish it from analogs with nitro (), naphthyl (), or methoxy substituents ().
  • Sulfur-containing groups (e.g., thioethers or sulfonamides) are recurrent in bioactive imidazoles, influencing solubility and target binding .
Table 2: Bioactivity and Property Comparison
Compound Name Reported Bioactivity/Application Key Structural Drivers References
Target Compound Not explicitly reported; potential antimicrobial/chemosensing activity inferred from analogs Dichlorophenyl (lipophilicity), sulfonyl (polarity)
Imidazole-triazole hybrids () Antibacterial and antifungal activity Triazole moiety enhances hydrogen bonding
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole () Chemosensor for transition metal ions (e.g., Ir³⁺) Methoxy groups enable metal coordination
NCI-60 Dataset Compounds () Clustered bioactivity profiles linked to structural similarity Halogenation and sulfonamide groups correlate with kinase inhibition

Key Observations :

  • Halogenated aromatic rings (e.g., dichlorophenyl) are associated with enhanced lipophilicity and membrane penetration, common in antimicrobial agents .
  • Sulfonyl groups improve water solubility and metabolic stability compared to methyl or allyl substituents (e.g., ) .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in the target compound may enhance electrophilic reactivity, facilitating covalent binding to biological targets (e.g., enzymes or receptors) .
  • Sulfur Linkages : Thioether and sulfonyl groups modulate redox activity and hydrogen-bonding capacity, impacting pharmacokinetics .
  • Heterocyclic Hybrids : Compounds combining imidazole with triazole () or naphthyl groups () show broader bioactivity, suggesting synergistic effects from multiple aromatic systems .

Q & A

Q. What are the common synthetic routes for preparing 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole?

  • Methodological Answer: Synthesis typically involves multi-step reactions:

Thioether formation: Reacting 3,4-dichlorobenzyl chloride with a thiol-containing imidazole precursor (e.g., 4,5-dihydro-1H-imidazole-2-thiol) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the sulfanyl intermediate .

Sulfonylation: Introducing the propane-1-sulfonyl group via nucleophilic substitution using propane sulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer: Use a combination of spectroscopic and analytical techniques:
  • NMR (1H/13C): Confirm substitution patterns (e.g., sulfonyl group at ~3.3 ppm for CH₂ in propane sulfonyl; aromatic protons at 6.8–7.5 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₁₄H₁₅Cl₂N₂O₂S₂: 393.0) .
  • HPLC : Assess purity (>95% recommended for biological assays) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the sulfonylation step?

  • Methodological Answer: Apply Design of Experiments (DoE) to systematically vary parameters:
FactorRange TestedOptimal Condition
Temperature0–40°C25°C
SolventDCM, THF, DMFDMF
BaseEt₃N, NaHCO₃, K₂CO₃Et₃N
Reaction Time2–24 hrs12 hrs
  • Analysis: Use response surface methodology (RSM) to identify interactions. For example, DMF enhances sulfonyl group activation but may require longer reaction times .

Q. What strategies resolve contradictory biological activity data in structurally similar imidazole derivatives?

  • Methodological Answer:
  • Comparative SAR Analysis: Tabulate substituent effects on activity:
Substituent (R)Biological Activity (IC₅₀)Source
3,4-Dichloro12 µM (Antimicrobial)
4-Fluoro28 µM (Antimicrobial)
4-NitroInactive
  • Hypothesis Testing: The electron-withdrawing 3,4-dichloro group enhances membrane penetration compared to nitro groups, which may destabilize target binding .

Q. How can computational modeling predict the reactivity of the sulfanyl group in this compound?

  • Methodological Answer:
  • DFT Calculations: Use Gaussian or ORCA software to model the sulfanyl group’s nucleophilicity. Key parameters:
  • Electron density at sulfur atom (Mulliken charges).
  • Frontier molecular orbitals (HOMO-LUMO gap) to assess susceptibility to oxidation .
  • Validation: Compare predicted reactivity with experimental results (e.g., oxidation to sulfoxide under mild conditions) .

Data Contradiction and Resolution

Q. Why do some studies report high antibacterial activity while others show negligible effects for this compound?

  • Methodological Answer:
  • Experimental Variables:
VariableHigh-Activity StudyLow-Activity Study
Bacterial StrainGram-positive (S. aureus)Gram-negative (E. coli)
Solvent (Bioassay)DMSOMethanol
Concentration50 µM10 µM
  • Resolution: Standardize protocols (CLSI guidelines) and use a broader microbial panel. Solvent choice (DMSO vs. methanol) affects compound solubility and bioavailability .

Research Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s kinase inhibition potential?

  • Methodological Answer:
  • Assay Selection:

Fluorescence Polarization (FP): Measure displacement of a fluorescent ATP analog in kinase binding pockets.

TR-FRET : Time-resolved FRET for high-throughput screening (e.g., Z’-factor >0.5).

  • Positive Control: Staurosporine (IC₅₀ ~1 nM).
  • Data Interpretation: IC₅₀ values <10 µM suggest therapeutic potential; validate with cellular assays (e.g., Western blot for phospho-targets) .

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